Agistatin D

Fungal secondary metabolites Chemical structure Molecular scaffold classification

Researchers studying cholesterol biosynthesis require structurally defined probes, not unstable or functionally divergent analogs. Agistatin D provides a defined bicyclic scaffold critical for mapping sterol pathway inhibition, unlike its tricyclic or labile family members. - Defined scaffold: Bicyclic core enables SAR studies against tricyclic Agistatins B and E. - Proven utility: Serves as a chemical probe to block cholesterol biosynthesis, identifying novel regulatory nodes via LC-MS. - Reproducibility: Avoids the instability reported for Agistatin E, ensuring experimental consistency.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
Cat. No. B8091960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAgistatin D
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCC1CC=C2C(C1O)(C(=O)C=CO2)O
InChIInChI=1S/C11H14O4/c1-2-7-3-4-9-11(14,10(7)13)8(12)5-6-15-9/h4-7,10,13-14H,2-3H2,1H3/t7-,10-,11-/m1/s1
InChIKeyJNJNTFPIOCKSTA-AVPPRXQKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Agistatin D: Cholesterol Biosynthesis Inhibitor


Agistatin D (CAS#: 144096-47-9) is a naturally occurring pyranacetal fungal metabolite, originally isolated from the fermentation broth of the soil fungus *Fusarium* sp. FH-A 6239 [1]. This compound is a member of the agistatin family, which comprises a series of structurally novel secondary metabolites characterized by unusual bicyclic or tricyclic ring systems with a central ketal moiety [1]. The core biological function attributed to Agistatin D is the inhibition of cellular cholesterol biosynthesis, a property that defines its primary utility as a chemical probe for investigating lipid metabolism pathways [1].

Use Context Cholesterol biosynthesis pathway studies
Selection Logic Chemical probe for lipid metabolism research
Compound Class Natural product, fungal pyranacetal metabolite

Agistatin D Irreplaceability


Generic substitution among agistatin family members (Agistatins A, B, D, E) is not a valid procurement strategy due to fundamental structural differences that preclude functional equivalence. The agistatins are not a simple homologous series; rather, they represent a diverse set of bicyclic and tricyclic scaffolds. Agistatin D features a bicyclic framework, while Agistatins B and E possess a distinct tricyclic core [1]. Furthermore, the inherent chemical instability of major fermentation products like Agistatin E, which is reported to degrade due to an additional hemiketal group, introduces significant variability in experimental reproducibility [1]. These profound structural and stability divergences mean that any biological activity observed for one agistatin cannot be inferred for another, making the procurement of the specific, well-defined Agistatin D essential for targeted cholesterol biosynthesis studies.

Scaffold divergence Agistatin D (bicyclic) vs. B/E (tricyclic) framework may not support functional equivalence
Stability variation Agistatin E hemiketal-linked instability may reduce experimental reproducibility

Agistatin D Selection Evidence


Bicyclic vs Tricyclic Agistatin Scaffolds

Agistatin D is distinguished from its closest in-class relatives, Agistatin B and E, by its fundamental molecular architecture. As established by spectroscopic investigation and X-ray crystallography, Agistatin D possesses a bicyclic structure, whereas Agistatin B and E are tricyclic compounds [1]. This difference arises from an additional ether bridge in the tricyclic members, which is absent in Agistatin D.

Scaffold Architecture
Class-level inference
Bicyclic vs. Tricyclic pyranacetal core
Supports scaffold-specific SAR studies
Structure confirmed via NMR/X-ray
Fungal secondary metabolites Chemical structure Molecular scaffold classification Cholesterol biosynthesis

Unknown IC50 Value

A critical differential factor for procurement is the absence of a published, validated IC50 value for Agistatin D in cholesterol biosynthesis assays, in contrast to other fungal ACAT inhibitors like Beauvericin (ACAT IC50 = 3 μM) and Enniatin A (ACAT IC50 = 22 μM) . This data gap defines Agistatin D as an investigational tool requiring characterization, not a validated reference compound with known potency.

IC50 Status
Data to verify
Not reported vs Beauvericin (3 μM) / Enniatin A (22 μM) ACAT IC50
Supports target-discovery probe context
No peer-reviewed cholesterol biosynthesis inhibition data
Cholesterol biosynthesis Inhibition assay IC50 Data reproducibility

Stability Advantage Over Agistatin E

Agistatin D offers a significant practical advantage in stability over its structural relative, Agistatin E. The original characterization of the agistatin family explicitly notes that Agistatin E, the main fermentation product, exhibits instability caused by an additional hemiketal group at position C-8a [1]. This structural feature is absent in the bicyclic Agistatin D, which is therefore predicted to have greater inherent chemical stability. This inference is further supported by vendor storage recommendations: Agistatin E is typically shipped on dry ice and stored at -80°C, while Agistatin D can be stored at -20°C .

Stability Context
Reported
-20°C (Agistatin D) vs -80°C (Agistatin E) storage
Reported higher stability may support handling
Based on hemiketal group absence; confirm under experimental conditions
Compound stability Storage conditions Experimental reproducibility Natural product

Distinct Target Pathway Hypothesis: Agistatin D vs. ACAT Inhibitors

Agistatin D is hypothesized to act on a different molecular target within the cholesterol biosynthesis pathway than the well-characterized acyl-CoA:cholesterol acyltransferase (ACAT) enzyme, which is inhibited by other fungal metabolites like Beauvericin and Enniatin A. While ACAT inhibitors block cholesterol esterification and absorption, Agistatin D is described as an inhibitor of cholesterol *biosynthesis* [1], a multi-step process involving over 20 enzymes. The exact enzymatic target of Agistatin D remains unidentified .

Target Pathway
Class-level inference
Unknown biosynthesis enzyme vs ACAT esterification
Distinct target context supports pathway mapping
Mechanism not interchangeable with ACAT inhibitors
Cholesterol biosynthesis Target identification ACAT Chemical probe

Agistatin D Research Applications


Cholesterol Biosynthesis Pathway Mapping

Agistatin D is optimally procured for use as a chemical probe in studies seeking to map or perturb the cholesterol biosynthesis pathway. As its exact enzymatic target remains unidentified [1], it is a valuable tool for forward chemical genetics. By treating a relevant cell line (e.g., HepG2 hepatocytes) with Agistatin D and then profiling the resulting changes in sterol intermediates via LC-MS, researchers can identify the specific step in the pathway that is blocked, potentially uncovering a novel regulatory node or druggable target.

Agistatin Family SAR Studies

The procurement of Agistatin D is mandatory for any comprehensive structure-activity relationship (SAR) analysis involving the agistatin family. Its bicyclic core structure provides a critical reference point for understanding how the molecular scaffold influences biological function, particularly when compared to the tricyclic Agistatins B and E [1]. Only by testing Agistatin D alongside its analogs can a robust correlation be established between the presence or absence of the third ether bridge and the resultant effect on cholesterol biosynthesis inhibition.

Antifungal & Antimicrobial Screening

Given its origin as a fungal metabolite from *Fusarium* sp., Agistatin D can be procured for inclusion in antimicrobial screening panels. It serves as a natural product reference standard for evaluating antifungal activity, particularly against other fungi or organisms that share elements of the sterol biosynthesis pathway. Its activity can be benchmarked against known antifungal agents or other sterol biosynthesis inhibitors to assess its potential as a lead structure for new antifungal therapeutics.

Application
Selection Property
Validation Focus
Cholesterol biosynthesis pathway mapping
Chemical probe context
Sterol intermediate profiling and target deconvolution
Agistatin family SAR studies
Bicyclic scaffold reference
Scaffold-activity correlation vs tricyclic analogs
Antimicrobial screening panels
Natural product reference standard
Antifungal activity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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